Procyclidine-d11 (hydrochloride)
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Overview
Description
Procyclidine-d11 (hydrochloride) is a deuterated form of procyclidine hydrochloride, an anticholinergic drug primarily used to treat drug-induced parkinsonism, akathisia, and acute dystonia. It is also used in the management of Parkinson’s disease and idiopathic or secondary dystonia . The deuterated version, Procyclidine-d11, is often utilized in scientific research for its enhanced stability and distinct isotopic labeling, which aids in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Procyclidine-d11 (hydrochloride) follows a similar pathway to that of procyclidine hydrochloride. The process begins with the preparation of 3-(1-pyrrolidino)propiophenone, which is then reacted with phenylmagnesium bromide. The resulting carbinol undergoes catalytic hydrogenation, which can be controlled to reduce only one aromatic ring . The deuterated form involves the incorporation of deuterium atoms at specific positions, typically achieved through the use of deuterated reagents and solvents during the synthesis .
Industrial Production Methods
Industrial production of Procyclidine-d11 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired deuterated compound .
Chemical Reactions Analysis
Types of Reactions
Procyclidine-d11 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Procyclidine-d11 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Procyclidine-d11 (hydrochloride) is similar to that of procyclidine. It acts as a muscarinic antagonist, blocking central cholinergic receptors (M1, M2, and M4) and balancing cholinergic and dopaminergic activity in the basal ganglia . This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal dysfunction caused by antipsychotic agents .
Comparison with Similar Compounds
Similar Compounds
- Benzatropine
- Biperiden
- Cycrimine
Comparison
Procyclidine-d11 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C19H30ClNO |
---|---|
Molecular Weight |
334.0 g/mol |
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/i2D2,5D2,6D2,11D2,12D2; |
InChI Key |
ZFSPFXJSEHCTTR-YSVDEZPHSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])C(CCN2CCCC2)(C3=CC=CC=C3)O)[2H].Cl |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.